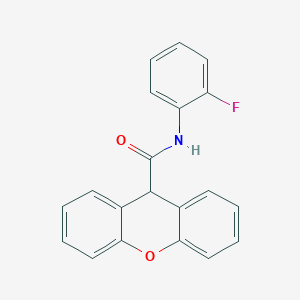

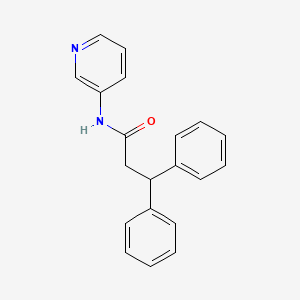

![molecular formula C17H24N4O2 B5546859 (1S*,5R*)-6-(环丁基甲基)-3-(4-甲氧基-2-嘧啶基)-3,6-二氮杂双环[3.2.2]壬烷-7-酮](/img/structure/B5546859.png)

(1S*,5R*)-6-(环丁基甲基)-3-(4-甲氧基-2-嘧啶基)-3,6-二氮杂双环[3.2.2]壬烷-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals known for their complex molecular structures, which often include multiple functional groups and rings. These compounds are of interest in various fields of chemistry and pharmacology due to their unique properties and potential applications. However, it's crucial to note that the specific name given does not directly match any single compound in the reviewed literature, suggesting a need for a broader interpretation to cover the general chemical characteristics and reactions of similar diazabicyclo nonanone derivatives.

Synthesis Analysis

The synthesis of diazabicyclo nonanone derivatives typically involves multi-step chemical reactions, starting from simpler precursors. For example, the synthesis can be achieved through Mannich reactions, cyclization processes, and functional group transformations. These methods aim to construct the bicyclic backbone and introduce various substituents at strategic positions to achieve the desired molecular architecture (Weber et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to the one described often features a bicyclic skeleton with multiple functional groups attached, such as cyclobutylmethyl and methoxy-pyrimidinyl groups. X-ray crystallography and NMR spectroscopy are common tools for elucidating these structures, revealing details such as bond lengths, angles, and the spatial arrangement of atoms. These studies show that the molecules typically adopt conformations minimizing steric hindrance and maximizing stability through intramolecular interactions (Vijayakumar & Sundaravadivelu, 2005).

Chemical Reactions and Properties

Diazabicyclo nonanone derivatives participate in various chemical reactions, reflecting their reactivity and functional group chemistry. These reactions can include nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the substituents present on the bicyclic framework. The chemical properties of these compounds are significantly influenced by the nature and position of these substituents, which can alter their reactivity, acidity, and overall chemical behavior (Swayze, 1997).

Physical Properties Analysis

The physical properties of diazabicyclo nonanone derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are critical for understanding the compound's behavior in different environments and its suitability for various applications. For example, solubility in water or organic solvents can influence its use in chemical synthesis or pharmaceutical formulations (Khurana, Nand, & Saluja, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for participating in specific chemical reactions, are key to understanding the utility and applications of diazabicyclo nonanone derivatives. These properties are influenced by the electronic structure of the molecule, the presence of electron-donating or withdrawing groups, and the molecule's overall shape and conformation (Latypova et al., 2008).

科学研究应用

合成和生物活性

癌症研究中的细胞毒活性: 涉及从类似双环骨架衍生的立体异构醇和甲基醚的研究表明,这些化合物具有很高的 σ1 受体亲和力,并对人肿瘤细胞系表现出细胞毒活性。例如,某些甲基醚在 20 μM 的浓度下完全阻止了小细胞肺癌细胞系 A-427 的细胞生长,表明在这个细胞系中有一个特异性靶点。这表明在靶向 σ 受体的癌症治疗中具有潜在的应用 (Geiger 等人,2007)。

合成和阿片受体亲和力: 另一项研究专注于合成具有各种芳基环的 3,7-二氮杂双环[3.3.1]壬烷-9-酮,揭示了它们对 μ、δ 和 κ 阿片受体的亲和力。这项研究突出了这些骨架的合成多功能性以及它们在开发具有特定受体亲和力的化合物方面的潜力,这在疼痛管理和其他神经应用中可能很有价值 (Siener 等人,2000)。

合成方法

- 创新的合成路线: 已探索通过单环 β-内酰胺的环扩张来合成双环 γ-内酰胺和二氮杂双环化合物,展示了可应用于开发具有复杂双环结构的化合物的先进合成策略,例如本例中的化合物。这些方法可能为合成和修饰感兴趣的化合物以用于特定的科学应用提供途径 (Dekeukeleire 等人,2009)。

属性

IUPAC Name |

(1S,5R)-6-(cyclobutylmethyl)-3-(4-methoxypyrimidin-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-23-15-7-8-18-17(19-15)20-10-13-5-6-14(11-20)21(16(13)22)9-12-3-2-4-12/h7-8,12-14H,2-6,9-11H2,1H3/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMKJCGDSLWHNN-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CC3CCC(C2)N(C3=O)CC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC=C1)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-6-(cyclobutylmethyl)-3-(4-methoxypyrimidin-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

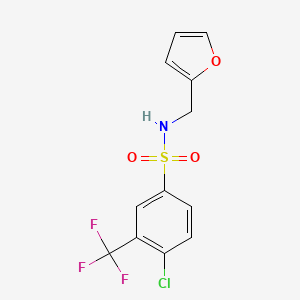

![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)

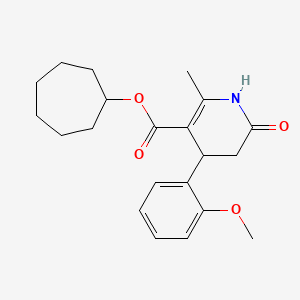

![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)

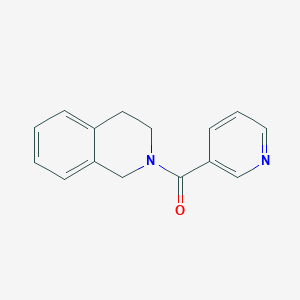

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)

![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)